1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
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Overview
Description
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone is an organic compound with the molecular formula C14H11NO It is a derivative of indeno[2,1-b]pyridine, a fused heterocyclic system that combines the structural features of indene and pyridine
Preparation Methods
The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indeno[2,1-b]pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indeno[2,1-b]pyridine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological systems and can act as a probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound shares the indeno[2,1-b]pyridine core but differs in the functional group attached to the ring system.
1-(1H-Indeno[2,1-b]pyridin-9-yl)methanone: Similar in structure but with a different substituent at the ethanone position.
Indeno[2,1-b]pyridine derivatives: Various derivatives with different substituents can exhibit unique chemical and biological properties.
Properties
CAS No. |
88091-81-0 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3 |
InChI Key |
QBHBXWLLCBXGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Origin of Product |
United States |
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